3-(1H-Pyrrol-2-yl)butan-2-ol

Asymmetric synthesis Chiral building blocks Stereochemical diversity

Researchers sourcing chiral pyrrole building blocks encounter limited stereochemical diversity among commercial analogs-most possess zero or one stereocenter. 3-(1H-Pyrrol-2-yl)butan-2-ol (CAS 1933602-07-3) resolves this gap with two undefined stereocenters yielding four stereoisomers. • Dual-stereocenter butan-2-ol backbone supports diastereomeric resolution and stereodivergent elaboration structurally impossible with single-stereocenter analogs. • Vicinal C-2 hydroxyl/C-3 pyrrole geometry enables bidentate metal coordination (e.g., HDAC, MMP metalloenzyme targets). • Computed LogP ≈ 1.1, MW 139.19 g/mol occupies distinct physicochemical space between polar C₆ analogs and lipophilic higher-MW pyrroles-ideal for fragment-based screening library design.

Molecular Formula C8H13NO
Molecular Weight 139.19 g/mol
Cat. No. B13259681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-Pyrrol-2-yl)butan-2-ol
Molecular FormulaC8H13NO
Molecular Weight139.19 g/mol
Structural Identifiers
SMILESCC(C1=CC=CN1)C(C)O
InChIInChI=1S/C8H13NO/c1-6(7(2)10)8-4-3-5-9-8/h3-7,9-10H,1-2H3
InChIKeyZEZJVLGTDZQJLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1H-Pyrrol-2-yl)butan-2-ol Product Overview


3-(1H-Pyrrol-2-yl)butan-2-ol (CAS 1933602-07-3) is a chiral secondary alcohol of the pyrrole class, bearing a C-3 pyrrole substituent on a butan-2-ol backbone [1]. With a molecular formula of C₈H₁₃NO and a molecular weight of 139.19 g/mol, it features two undefined stereocenters—a structural attribute that distinguishes it from the majority of commercially available pyrrole-alcohol analogs, which typically possess zero or one chiral center [2]. This compound serves as a versatile intermediate in asymmetric organic synthesis and as a scaffold in medicinal chemistry programs exploring pyrrole-based bioactive molecules [3].

Chiral pyrrole–alcohol intermediate with two undefined stereocenters
Enables four stereoisomers for diastereoselective synthetic pathways
Supports asymmetric synthesis and medicinal chemistry scaffold design

Why Substituting 3-(1H-Pyrrol-2-yl)butan-2-ol Fails


Simple pyrrole–alcohol analogs such as 1-(1H-pyrrol-2-yl)ethanol, 2-(1H-pyrrol-2-yl)ethanol, and 4-(1H-pyrrol-2-yl)butan-2-ol differ materially from 3-(1H-pyrrol-2-yl)butan-2-ol in stereochemical complexity, lipophilicity, and hydrogen-bonding topology [1]. Direct procurement substitution risks introducing a compound with only one or zero stereocenters, thereby eliminating the capacity for diastereoselective transformations that the dual-stereocenter architecture of the target compound enables . Furthermore, computed LogP differences of up to 0.8 log units between the target and shorter-chain analogs [1] translate to substantially altered membrane permeability and formulation behavior, invalidating the assumption of functional interchangeability without explicit experimental validation.

Stereochemical architecture Dual-stereocenter scaffold vs. single- or zero-stereocenter analogs; diastereoselective capacity may not transfer.
Lipophilicity shift Computed LogP differences may substantially alter membrane permeability and formulation behavior.
Regiochemical topology C-3 vs. C-4 pyrrole substitution changes hydroxyl–pyrrole spatial relationship, potentially affecting metal-binding geometry.

3-(1H-Pyrrol-2-yl)butan-2-ol Differentiation Evidence


Dual Undefined Stereocenters

3-(1H-Pyrrol-2-yl)butan-2-ol possesses two undefined atom stereocenters, whereas the commonly compared analog 1-(1H-pyrrol-2-yl)ethanol has only one and 2-(1H-pyrrol-2-yl)ethanol has none [1]. The positional isomer 4-(1H-pyrrol-2-yl)butan-2-ol carries only a single asymmetric atom . This dual-stereocenter architecture provides four possible stereoisomers, enabling diastereoselective synthetic pathways that are inaccessible with single- or zero-stereocenter analogs.

Stereocenter Count
Cross-study comparable
Target: 2 undefined stereocenters
Comparators: 1 or 0
Enables diastereoselective pathways
2–4× more stereoisomers than listed analogs
Asymmetric synthesis Chiral building blocks Stereochemical diversity

Lipophilicity Differentiation

The computed octanol–water partition coefficient (XLogP3-AA) for 3-(1H-pyrrol-2-yl)butan-2-ol is 1.1, which is substantially higher than that of 1-(1H-pyrrol-2-yl)ethanol (XLogP3-AA = 0.3) and 2-(1H-pyrrol-2-yl)ethanol (XLogP3 = 0.4) [1]. This 0.7–0.8 log unit increase reflects the additional methylene and methyl substituents on the butanol backbone. The positional isomer 4-(1H-pyrrol-2-yl)butan-2-ol has a comparable LogP of approximately 1.2 , indicating that the chain-extension effect on lipophilicity is shared, but the stereochemical topology differs.

Lipophilicity (LogP)
Cross-study comparable
Target 1.1
Comparators 0.3–0.4
Δ +0.7 to +0.8
Supports membrane-permeability review
Computed XLogP3-AA, context-dependent
Lipophilicity Membrane permeability Drug-likeness

Molecular Weight and Heavy Atom Count

With a molecular weight of 139.19 g/mol and 10 heavy atoms, 3-(1H-pyrrol-2-yl)butan-2-ol occupies a distinct physicochemical space relative to 1-(1H-pyrrol-2-yl)ethanol and 2-(1H-pyrrol-2-yl)ethanol (both 111.14 g/mol, 8 heavy atoms) [1]. This 28.05 g/mol difference represents a meaningful increment in molecular bulk that influences boiling point, density, and van der Waals interactions. The positional isomer 4-(1H-pyrrol-2-yl)butan-2-ol shares the same molecular weight , underscoring that the target compound's differentiation from this isomer lies in stereochemistry and regiochemistry rather than bulk properties alone.

Molecular Weight
Cross-study comparable
139.19 vs. 111.14 g/mol
Δ +28.05 (+25.2%)
Supports physicochemical-property review
Mass difference may influence solubility, lead-likeness
Molecular weight Physicochemical properties Lead-likeness

Regiochemical Differentiation

3-(1H-Pyrrol-2-yl)butan-2-ol bears the pyrrole substituent at the C-3 position of the butan-2-ol chain, whereas its positional isomer 4-(1H-pyrrol-2-yl)butan-2-ol carries the pyrrole at the terminal C-4 position [1]. This regiochemical difference places the hydroxyl group at a different distance from the pyrrole ring: in the target compound, the –OH is on C-2 vicinal to the C-3 pyrrole-bearing carbon, while in the 4-substituted isomer the –OH is on C-2 separated by two methylene units from the pyrrole-substituted C-4 . This influences intramolecular hydrogen-bonding potential and the conformational preferences of the molecule.

Regiochemistry
Direct head-to-head comparison
C-3 pyrrole (vicinal –OH)
vs. C-4 (1,3-relationship)
Supports SAR regiochemical interpretation
Vicinal arrangement may affect metal chelation
Regiochemistry Positional isomerism Structure–activity relationships

Application Scenarios for 3-(1H-Pyrrol-2-yl)butan-2-ol


Diastereoselective Synthesis

3-(1H-Pyrrol-2-yl)butan-2-ol provides four possible stereoisomers from its two undefined stereocenters, making it a privileged chiral building block for asymmetric synthesis compared to single-stereocenter analogs such as 1-(1H-pyrrol-2-yl)ethanol or 4-(1H-pyrrol-2-yl)butan-2-ol [1]. Research groups pursuing enantioselective total synthesis of pyrrole-containing natural products or stereochemically defined pharmaceutical intermediates should procure this compound specifically, as the dual-stereocenter scaffold enables diastereomeric resolution and stereodivergent elaboration that are structurally impossible with analogs bearing only one or zero chiral centers .

Vicinal Hydroxyl–Pyrrole Pharmacophore SAR

The vicinal relationship between the secondary hydroxyl group (C-2) and the pyrrole-substituted carbon (C-3) creates a unique pharmacophoric geometry not available in the 4-substituted positional isomer, where a 1,3-relationship separates these functional groups [1]. This spatial arrangement is particularly relevant for programs targeting metal-dependent enzymes or receptors where simultaneous coordination of the hydroxyl oxygen and the pyrrole nitrogen to a catalytic metal center (e.g., zinc in histone deacetylases or matrix metalloproteinases) is required. The computed LogP of 1.1 further supports membrane permeability in cellular assay contexts compared to more polar short-chain analogs .

Chemical Library Diversity

When constructing a screening library of pyrrole-containing alcohols, 3-(1H-pyrrol-2-yl)butan-2-ol occupies a distinct region of physicochemical space: LogP ≈ 1.1 and MW ≈ 139 g/mol, placing it between the lower-LogP, lower-MW C₆ analogs (LogP 0.3–0.4, MW 111) and more lipophilic, higher-MW pyrrole derivatives [1]. Its 10 heavy atoms and 2 rotatable bonds offer a conformational flexibility profile that complements the more rigid short-chain analogs, enhancing the library's coverage of chemical space for fragment-based or diversity-oriented screening initiatives .

Synthetic Methodology Development

The compound's dual-stereocenter butan-2-ol backbone, combined with the electron-rich pyrrole ring amenable to electrophilic substitution, makes it a valuable substrate for developing new catalytic asymmetric methods [1]. Methodologists investigating stereoselective C–C bond formation, directed C–H functionalization, or chemoenzymatic resolution will find this scaffold more information-rich than single-stereocenter analogs, as reaction outcomes can be assessed across diastereomeric product distributions rather than simple enantiomeric ratios .

Application
Selection Property
Validation Focus
Diastereoselective synthesis
Dual-stereocenter pyrrole–alcohol scaffold
Stereodivergent pathway evaluation
Vicinal hydroxyl–pyrrole pharmacophore SAR
Vicinal C-2 –OH / C-3 pyrrole geometry
Metal-chelation or H-bonding assay validation
Chemical library diversity
Distinct MW/LogP profile vs. C₆ analogs
Stereochemical and lipophilic space coverage
Synthetic methodology development
Electron-rich pyrrole, dual stereocenters
Diastereomeric outcome analysis
Quote Request

Request a Quote for 3-(1H-Pyrrol-2-yl)butan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.